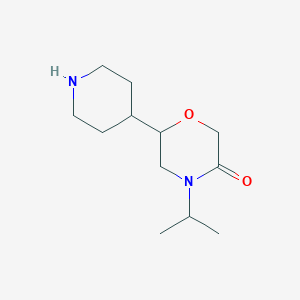
4-Isopropyl-6-(piperidin-4-yl)morpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropyl-6-(piperidin-4-yl)morpholin-3-one is a heterocyclic compound that contains both morpholine and piperidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-6-(piperidin-4-yl)morpholin-3-one typically involves the reaction of piperidine derivatives with morpholine derivatives under specific conditions. One common method involves the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing multiple stereocenters . The reaction conditions often include acidic environments to facilitate dehydration and cyclization processes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and other advanced techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-6-(piperidin-4-yl)morpholin-3-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
4-Isopropyl-6-(piperidin-4-yl)morpholin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving morpholine and piperidine derivatives.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 4-Isopropyl-6-(piperidin-4-yl)morpholin-3-one involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are crucial for certain biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to the desired biological outcome .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These include compounds like piperine and evodiamine, which have similar structural features and biological activities.
Morpholine derivatives: These include compounds like morpholine itself and its various substituted forms
Uniqueness
4-Isopropyl-6-(piperidin-4-yl)morpholin-3-one is unique due to its combined morpholine and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows it to interact with a broader range of molecular targets, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
6-piperidin-4-yl-4-propan-2-ylmorpholin-3-one |
InChI |
InChI=1S/C12H22N2O2/c1-9(2)14-7-11(16-8-12(14)15)10-3-5-13-6-4-10/h9-11,13H,3-8H2,1-2H3 |
InChI Key |
BBNAARJFYYEZCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC(OCC1=O)C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















